methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound It features a pyrazole ring, a thiazolopyrimidine core, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the pyrazole ring, followed by the construction of the thiazolopyrimidine core through cyclization reactions involving suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of advanced materials with unique properties .
Mechanism of Action
The mechanism by which methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would vary based on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Indole derivatives share some structural similarities and have diverse biological activities.
Imidazole Compounds: Imidazole-containing compounds exhibit a wide range of chemical and biological properties.
Other Pyrazole Derivatives: Compounds with pyrazole rings are known for their versatility in organic synthesis and medicinal chemistry
Uniqueness
Methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and heterocyclic cores. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
Molecular Formula |
C14H16N4O3S |
---|---|
Molecular Weight |
320.37 g/mol |
IUPAC Name |
methyl 5-(1,3-dimethylpyrazol-4-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H16N4O3S/c1-7-9(5-17(3)16-7)12-11(13(20)21-4)8(2)15-14-18(12)10(19)6-22-14/h5,12H,6H2,1-4H3 |
InChI Key |
BJBXAOUSZMOAQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CSC2=N1)C3=CN(N=C3C)C)C(=O)OC |
Origin of Product |
United States |
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